molecular formula C7H5Cl3Zn B1593013 2,6-Dichlorobenzylzinc chloride CAS No. 307531-80-2

2,6-Dichlorobenzylzinc chloride

Cat. No. B1593013
M. Wt: 260.8 g/mol
InChI Key: TXXQINBXYHNHIM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichlorobenzylzinc chloride is an organozinc reagent . It has a linear formula of Cl2C6H3CH2ZnCl and a molecular weight of 260.86 .


Synthesis Analysis

The synthesis of 2,6-Dichlorobenzylzinc chloride involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . The product of this reaction, 2,6-dichloro dchlorobenzyl, is then added to an acidic solvent and zinc chloride in a hydrolysis nitrilation kettle, and a hydrolysis reaction is performed under a heating reflux condition to prepare 2,6-dichlorobenzylzinc chloride .


Molecular Structure Analysis

The molecular structure of 2,6-Dichlorobenzylzinc chloride is represented by the SMILES string Cl[Zn]Cc1c(Cl)cccc1Cl . The InChI representation is 1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q;;+1/p-1.


Chemical Reactions Analysis

2,6-Dichlorobenzylzinc chloride can be used as a substrate in the palladium-catalyzed synthesis of 1-phenyl-2,5-hexanedione derivatives using methyl vinyl ketone and carbon monoxide .


Physical And Chemical Properties Analysis

2,6-Dichlorobenzylzinc chloride has a density of 0.991 g/mL at 25 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

  • Formation of Chlorinated Aromatic Compounds : Research on the degradation of azo dyes in the presence of chloride ions highlights the formation of chlorinated aromatic compounds, including chlorinated benzenes and naphthalenes, during advanced oxidation processes. This suggests the potential use of chloride-containing compounds in the synthesis of complex organics through radical and non-radical reaction pathways (Yuan et al., 2011).

  • Catalytic Oxidation : Chlorinated benzenes, including dichlorobenzene isomers, have been studied for their oxidation over V2O5/TiO2 catalysts, suggesting applications in environmental remediation and the catalytic transformation of chlorinated organic pollutants (Lichtenberger & Amiridis, 2004).

Environmental Applications

  • Electrochemical Degradation of Organic Dyes : Studies have demonstrated the effectiveness of electrochemical processes in degrading textile dyes in chloride media, potentially leveraging compounds like 2,6-Dichlorobenzylzinc chloride for wastewater treatment and the removal of synthetic dyes from industrial effluents (Rajkumar, Song, & Kim, 2007).

  • Bioremediation of Chlorobenzenes : Research on the ex-situ bioremediation of soils contaminated with chlorobenzenes (e.g., chlorobenzene and dichlorobenzene) indicates the potential for using microbial consortia to degrade similar chlorinated compounds, thereby reducing environmental pollution (Guerin, 2008).

Analytical and Synthetic Chemistry

  • Intermediate Compounds Identification : In the thermal decomposition of polyvinyl chloride (PVC) analogs, mass spectrometry has been used to identify intermediate compounds, offering insights into the pathways and mechanisms involved in the degradation of chloride-containing polymers and their potential environmental impacts (Urabe & Imasaka, 2000).

  • Synthetic Applications : The synthesis of various organic compounds, including heterocyclic and aromatic molecules, often utilizes chlorinated intermediates for introducing functional groups or facilitating rearrangement reactions, showcasing the utility of chlorinated zinc compounds in complex organic syntheses (Zuo et al., 2008).

Safety And Hazards

2,6-Dichlorobenzylzinc chloride is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 . It is hazardous to the respiratory system . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

2,6-Dichlorobenzylzinc chloride is available for purchase and is used for research and development . It is not intended for medicinal, household, or other uses .

properties

IUPAC Name

chlorozinc(1+);1,3-dichloro-2-methanidylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXQINBXYHNHIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC=C1Cl)Cl.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorobenzylzinc chloride

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